![molecular formula C11H14N2O B1334617 2-Piperidinonicotinaldehyde CAS No. 34595-22-7](/img/structure/B1334617.png)
2-Piperidinonicotinaldehyde
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Overview
Description
2-Piperidinonicotinaldehyde, also known as 2-PNA, is a heterocyclic compound derived from pyridine and piperidine molecules. It is a solid substance with the empirical formula C11H14N2O and a molecular weight of 190.24 .
Molecular Structure Analysis
The molecular structure of 2-Piperidinonicotinaldehyde is represented by the SMILES string O=Cc1cccnc1N2CCCCC2 . The InChI representation is 1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 tertiary amine (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
2-Piperidinonicotinaldehyde is a solid substance . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .
Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various drugs. The synthesis of 2-Piperidinonicotinaldehyde can lead to the creation of multiple biologically active compounds. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids .
Development of Antihypertensive Agents
The structural motif of piperidine is found in many antihypertensive agents. The manipulation of 2-Piperidinonicotinaldehyde could yield new compounds with potential use in controlling high blood pressure .
Anti-Cancer Applications
Piperidine structures are often explored for their anti-cancer properties2-Piperidinonicotinaldehyde may serve as a precursor in synthesizing novel compounds that could be tested for their efficacy in cancer treatment .
Antimicrobial Properties
Research into piperidine derivatives has shown that they can exhibit significant antimicrobial activity2-Piperidinonicotinaldehyde could be used to develop new antimicrobial agents to combat various bacterial and viral infections .
Synthesis of Enantiomerically Enriched Piperidines
Enantiomerically enriched piperidines have applications in the synthesis of pharmaceuticals. Using 2-Piperidinonicotinaldehyde , researchers can create protected piperidines that are important for drug development .
Multicomponent Reactions (MCRs)
2-Piperidinonicotinaldehyde: can participate in multicomponent reactions, which are efficient methods for constructing complex molecules. These reactions are valuable in medicinal chemistry for creating diverse libraries of compounds .
Neurological Drug Development
Piperidine derivatives are key in developing drugs for neurological disorders2-Piperidinonicotinaldehyde could be instrumental in synthesizing new therapeutic agents for treating conditions like Alzheimer’s and Parkinson’s disease .
Functional Materials Synthesis
Beyond pharmaceuticals, piperidine derivatives, potentially derived from 2-Piperidinonicotinaldehyde , are used in creating functional materials for various industrial applications .
Safety and Hazards
The safety data sheet for 2-Piperidinonicotinaldehyde suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Future Directions
properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRUPSZWQXUDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383311 |
Source
|
Record name | 2-Piperidinonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinonicotinaldehyde | |
CAS RN |
34595-22-7 |
Source
|
Record name | 2-(1-Piperidinyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34595-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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